molecular formula C20H23IO4 B4158097 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde

4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B4158097
M. Wt: 454.3 g/mol
InChI Key: UHQGJWKTMMVZBU-UHFFFAOYSA-N
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Description

4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes tert-butyl, phenoxy, ethoxy, iodo, methoxy, and benzaldehyde functional groups

Properties

IUPAC Name

4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IO4/c1-20(2,3)15-5-7-16(8-6-15)24-9-10-25-19-17(21)11-14(13-22)12-18(19)23-4/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGJWKTMMVZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Phenoxy Ether: The reaction between 4-tert-butylphenol and 2-chloroethanol in the presence of a base such as potassium carbonate to form 4-tert-butylphenoxyethanol.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide (MeI) and a base like sodium hydride (NaH).

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, typically using a Vilsmeier-Haack reaction with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other groups via nucleophilic substitution reactions using reagents like sodium azide (NaN3) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in DMF or DMSO.

Major Products

    Oxidation: 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: 4-[2-(4-tert-butylphenoxy)ethoxy]-3-azido-5-methoxybenzaldehyde.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could be a useful scaffold for the development of drugs targeting specific biological pathways, such as those involved in cancer or inflammatory diseases.

Industry

In the materials science field, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism by which 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can facilitate interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzoic acid
  • 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzyl alcohol
  • 4-[2-(4-tert-butylphenoxy)ethoxy]-3-azido-5-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and as a potential lead compound in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 2
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4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzaldehyde

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